molecular formula C4H10N2O2S B1444748 N-(azetidin-3-yl)methanesulfonamide CAS No. 1056056-12-2

N-(azetidin-3-yl)methanesulfonamide

Cat. No.: B1444748
CAS No.: 1056056-12-2
M. Wt: 150.2 g/mol
InChI Key: JHKHDIBLFHELCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(azetidin-3-yl)methanesulfonamide” is a chemical compound with the molecular formula C4H10N2O2S . It is intended for research use only and is not for human or veterinary use.


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C4H10N2O2S.ClH/c1-9(7,8)6-4-2-5-3-4;/h4-6H,2-3H2,1H3;1H . This code represents the molecular structure of the compound. The SMILES string representation is O=S(NC1CCN1)(C)=O.Cl .


Physical and Chemical Properties Analysis

“this compound” is a solid compound . It has a molecular weight of 150.2 g/mol. The compound should be stored in a refrigerator .

Scientific Research Applications

Polymerization and Material Science

N-(methanesulfonyl)azetidine, a related compound to N-(azetidin-3-yl)methanesulfonamide, has been investigated for its polymerization properties. It polymerizes anionically via ring-opening at high temperatures to form p(MsAzet) and undergoes spontaneous activated monomer anionic polymerization at room temperature to form p(N-K-MsAzet). This material exhibits interesting structural properties, as the sulfonyl groups are incorporated into the polymer backbone, resulting in structures similar to polyamides but with sulfonylamides replacing the carboxamides. These polymers can be further modified, for example, by reacting p(N-K-MsAzet) with MeOH to produce p(N-H-MsAzet), a semicrystalline polymer, or with benzyl bromide to produce amorphous p(N-Bn-MsAzet) (Reisman et al., 2020).

Molecular Structure and Bonding

The structure and self-association of trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide, another derivative, have been studied. It's noted for forming cyclic dimers in inert solvents and chain associates in crystals via hydrogen bonding. The molecular structure is influenced by the topology of hydrogen bonds, with the carbonyl group undergoing protonation only by very strong trifluoromethanesulfonic acid (Sterkhova et al., 2014).

Catalytic and Synthetic Applications

Derivatives of this compound have been used as ligands for metal-mediated catalytic asymmetric synthesis. For example, N-[2-(4-Isopropyl-4,5-dihydrooxazol-2-yl)cyclohexyl]methanesulfonamide has shown to be particularly effective for the addition of alkylzinc reagents to aliphatic aldehydes, resulting in high enantiomeric excess, demonstrating its potential in stereocontrolled synthetic chemistry (Wipf & Wang, 2002).

Antibacterial Research

The synthesis and antibacterial activity of (7S)-7-sulfur-azetidin-3-yl lincomycin derivatives, another group of related compounds, have been studied. These derivatives have shown moderate antibacterial activity against certain strains of Streptococcus, indicating potential for antibacterial drug development (Kumura et al., 2016).

Safety and Hazards

The compound is classified as an eye irritant and skin sensitizer . The hazard statements associated with it are H317 - H319, which indicate that it may cause an allergic skin reaction and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Properties

IUPAC Name

N-(azetidin-3-yl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O2S/c1-9(7,8)6-4-2-5-3-4/h4-6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHKHDIBLFHELCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1CNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of N-[1-(diphenylmethyl)-3-azetidinyl]-methanesulfonamide (185 mg, 0.585 mmol) in MeOH (10 mL) was treated with 1 mL of 4.0 N HCl/dioxane and then reacted overnight with hydrogen gas at 50 psi. The reaction mixture was then filtered through a pad of Celite and used without further purification.
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Synthesis routes and methods II

Procedure details

A solution of 1-(diphenylmethyl)-3-azetidinamine (synthesized according to the methods of Arimoto et. al., J. of Antibiotics 39 (9), 1243-56, 1986)(197 mg, 0.83 mmol) in dichloromethane (10 mL) was treated with excess triethylamine at 0° C. followed by methanesulfonyl chloride (71 μL, 0.91 mmol). The reaction was stirred for 30 minutes and then concentrated and purified on silica gel (0-10% methanol/dichloromethane) to provide 185 mg of the desired product as a white solid. LC/MS: M+H 317.19 at 0.31 minutes, Method D.
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10 mL
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71 μL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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